(1-(2-Methylbenzyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |
InChI Key |
YTJWVAJVCVNWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the formation of the cyclopropane ring through cyclopropanation reactions of suitable aromatic precursors bearing the methylbenzyl substituent.
Stepwise Procedure:
Preparation of the Aromatic Substrate:
Starting with 2-methylbenzyl derivatives, such as 2-methylbenzyl halides or alcohols, which serve as the aromatic backbone.-
- The key step involves the addition of a carbene source, such as diazomethane or dichlorocarbene , to the aromatic precursor.
- The carbene reacts with the alkene or aromatic ring to form the cyclopropane ring.
- Conditions typically include inert atmospheres (nitrogen or argon) and solvents like dichloromethane or tetrahydrofuran (THF) , with temperature controls to optimize yield.
Research Data:
- The process is scalable and can be adapted for asymmetric synthesis by employing chiral catalysts or chiral auxiliaries to produce enantiomerically enriched products.
Nucleophilic Substitution on Cyclopropyl Precursors
Method Overview:
This involves nucleophilic attack on cyclopropyl halides or related derivatives to introduce the amino group.
Stepwise Procedure:
- Synthesis of Cyclopropyl Halides:
- Cyclopropyl halides, such as cyclopropyl bromide or chloride, are prepared via known methods like simultaneous halogenation or cyclopropanation of suitable precursors .
- Amination Reaction:
- Nucleophilic substitution with ammonia or primary amines under basic or neutral conditions yields the desired cyclopropylmethylamine derivatives.
- Catalysts or phase transfer agents can improve yields and selectivity.
Research Data:
- This method offers versatility and is often used in laboratory-scale synthesis, with reaction conditions optimized for maximal yield and minimal side reactions.
Reductive Amination of Cyclopropyl Ketones or Aldehydes
Method Overview:
Reductive amination provides a route to introduce the amino group onto cyclopropyl-containing carbonyl compounds.
Stepwise Procedure:
- Preparation of Cyclopropyl Ketones/Aldehydes:
- Starting from cyclopropyl precursors, oxidation or functionalization yields ketones or aldehydes bearing the cyclopropyl group.
- Amination:
- These carbonyl compounds are reacted with primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts .
- The reaction proceeds via formation of an imine intermediate, which is then reduced to the amine.
Research Data:
- This method is highly selective and suitable for synthesizing complex amines with specific stereochemistry, especially when chiral catalysts are employed.
Asymmetric Synthesis Using Chiral Catalysts
Method Overview:
The synthesis of optically active (1-(2-Methylbenzyl)cyclopropyl)methanamine can be achieved via asymmetric cyclopropanation techniques.
Key Techniques:
- Use of chiral Lewis acids or chiral metal catalysts during cyclopropanation to induce stereoselectivity.
- Enantioselective reduction of cyclopropyl intermediates to achieve the desired stereochemistry.
Research Data:
- A scalable process for non-racemic synthesis involves the condensation of specific precursors followed by asymmetric cyclopropanation, as described in recent patent literature.
Data Summary Table
| Method | Key Reagents / Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation of Aromatic Precursors | Diazo compounds, chiral catalysts, inert solvents (THF, toluene) | High stereocontrol, scalable | Requires handling hazardous diazo reagents |
| Nucleophilic Substitution | Cyclopropyl halides, ammonia or primary amines, basic conditions | Straightforward, versatile | Possible side reactions, moderate yields |
| Reductive Amination | Cyclopropyl carbonyl compounds, amines, reducing agents | High selectivity, suitable for complex molecules | Requires functional group compatibility |
| Asymmetric Cyclopropanation | Chiral catalysts, diazo reagents | Enantioselective synthesis, high stereocontrol | Cost of chiral catalysts, scale-up challenges |
Notes on Research Findings:
- The patent literature indicates that scalable synthesis of optically active 1-cyclopropylalkyl-1-amines is feasible through condensation, reduction, and debenzylation steps, often employing Lewis acids and suitable solvents like iso-propanol, toluene, or THF.
- Cyclopropanation methods involving carbene transfer reactions are well-established for forming cyclopropane rings with high stereoselectivity, which is critical for biological activity.
- Nucleophilic substitution and reductive amination are practical for laboratory synthesis and can be adapted for industrial scale with appropriate process controls.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Methylbenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1-(2-Methylbenzyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2-Methylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Receptor Selectivity : Analogs like (+)-20 and (+)-27 () demonstrate functional selectivity for serotonin 5-HT2C receptors over 5-HT2A/2B, attributed to cyclopropane ring rigidity and substituent positioning . The 2-methylbenzyl group may similarly enhance selectivity due to its moderate steric bulk.
- Stability : Cyclopropane rings confer metabolic resistance compared to linear alkanes, though electron-withdrawing substituents (e.g., trifluoromethoxy in ) may alter reactivity .
- Safety Profile : While direct data are unavailable, the 3-chlorophenyl analog () exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting similar handling precautions for the methylbenzyl derivative.
Biological Activity
(1-(2-Methylbenzyl)cyclopropyl)methanamine, a cyclopropyl derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique cyclopropyl structure combined with a benzyl moiety, which may influence its interaction with biological targets.
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : (1-(2-Methylbenzyl)cyclopropyl)methanamine
The biological activity of (1-(2-Methylbenzyl)cyclopropyl)methanamine can be attributed to its potential interaction with various neurotransmitter receptors, particularly serotonin receptors. Cyclopropyl derivatives have been shown to exhibit selective agonistic or antagonistic properties depending on their structural modifications.
Biological Activity Overview
Research indicates that compounds similar to (1-(2-Methylbenzyl)cyclopropyl)methanamine often demonstrate significant pharmacological effects, including:
- Serotonin Receptor Modulation : This compound may act as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Agonists at this receptor have been studied for their potential in treating obesity and depression .
- Antidepressant Effects : In preclinical studies, cyclopropyl derivatives have shown promise as antidepressants by enhancing serotonergic transmission .
Study 1: Serotonin Receptor Activity
A study investigating a series of cyclopropylmethylamine derivatives found that modifications to the cyclopropane ring significantly affected selectivity and potency at serotonin receptors. The compound (1-(2-Methylbenzyl)cyclopropyl)methanamine was evaluated alongside other derivatives, showing comparable efficacy at the 5-HT2C receptor with an EC50 value indicating potent activity .
Study 2: Structure-Activity Relationship (SAR)
In a comprehensive SAR analysis, it was determined that the presence of a methyl group on the benzyl ring enhances binding affinity to serotonin receptors. The introduction of various substituents on the benzene ring was also shown to modulate biological activity, suggesting that careful structural modifications could optimize therapeutic effects .
Comparative Biological Activity
The following table summarizes the biological activity of (1-(2-Methylbenzyl)cyclopropyl)methanamine compared to related compounds:
| Compound Name | EC50 (nM) | Selectivity (2B/2C) | Notes |
|---|---|---|---|
| (1-(2-Methylbenzyl)cyclopropyl)methanamine | 4.7 | 2 | Potent agonist at 5-HT2C receptor |
| Fluorinated cyclopropane derivative | 5.2 | 7 | Improved selectivity and potency |
| Parent compound | 5.0 | 14 | Baseline for comparison |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(2-Methylbenzyl)cyclopropyl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer :
- Cyclopropanation : Utilize vinylbenzyl precursors with diazoacetates under controlled temperatures (e.g., 0–25°C) to form the cyclopropyl ring. Solvent choice (e.g., DCM or THF) impacts yield .
- Reductive Amination : React the cyclopropane intermediate with formaldehyde or substituted aldehydes using NaBH(OAc)₃ (for mild conditions) or NaBH₄ (for faster reactions). Optimize molar ratios (1.5–2.0 equivalents of reducing agent) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) .
Q. How should researchers characterize the structure and purity of (1-(2-Methylbenzyl)cyclopropyl)methanamine?
- Methodological Answer :
- NMR Spectroscopy : Analyze NMR for cyclopropane protons (δ 0.8–1.5 ppm, split due to ring strain) and benzyl/amine protons (δ 2.5–3.5 ppm). NMR confirms cyclopropane carbons (δ 10–20 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS) : Use HRMS (ESI+) to verify molecular ion [M+H]⁺. Expected m/z: ~190–200 (exact mass depends on substituents) .
- Elemental Analysis : Confirm C, H, N composition (±0.4% theoretical values) .
Q. What safety protocols are critical when handling (1-(2-Methylbenzyl)cyclopropyl)methanamine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent oxidation. Avoid exposure to moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid aqueous drainage .
Advanced Research Questions
Q. How can computational methods predict the biological targets of (1-(2-Methylbenzyl)cyclopropyl)methanamine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂C). Focus on the amine group’s hydrogen bonding with Asp134 and the benzyl group’s π-π stacking with Phe327 .
- SAR Studies : Compare analogues (e.g., methoxy vs. bromo substituents) to correlate structural features with receptor binding affinity (IC₅₀). Use QSAR models to predict logP and polar surface area .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in stability data for (1-(2-Methylbenzyl)cyclopropyl)methanamine under varying storage conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidized amines or ring-opened byproducts) .
- Controlled Storage Trials : Compare refrigeration (2–8°C) vs. room temperature. Use NMR to detect degradation (e.g., loss of cyclopropane proton signals) .
Q. How does the cyclopropane ring influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The cyclopropane ring imposes torsional strain, forcing the benzyl and amine groups into fixed conformations. This enhances receptor binding specificity vs. flexible analogues (e.g., ethyl-substituted derivatives) .
- Metabolic Stability : Assess hepatic microsomal clearance (human S9 fraction). Cyclopropane rings reduce oxidative metabolism compared to linear alkanes (t₁/₂ > 60 min vs. <30 min) .
Key Research Gaps and Recommendations
- Ecotoxicity Data : No studies on aquatic toxicity or biodegradability are available. Conduct OECD 201/202 tests to assess environmental risks .
- Decomposition Products : Thermal degradation pathways (e.g., ring-opening under acidic conditions) remain uncharacterized. Use GC-MS to identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
